8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Propriétés
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-14-13-25-15-16(20-18(25)23(14)11-12-28-3)21(2)19(27)24(17(15)26)10-9-22-7-5-4-6-8-22/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYDTRVXWROLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally and pharmacologically related imidazopurine-dione derivatives:
Structural and Functional Insights
Substituent Effects on Receptor Binding: Piperidine vs. Aryl vs. Alkyl Groups: AZ-853/861 and Compound 3i feature arylpiperazine moieties (fluorophenyl/trifluoromethylphenyl), enhancing 5-HT1A affinity via hydrophobic interactions. The target compound lacks an aryl group, which may lower receptor potency but reduce off-target effects (e.g., α1-adrenergic blockade linked to hypotension) .
Pharmacokinetic and Safety Profiles :
- Metabolic Stability : The target’s 2-methoxyethyl group may improve metabolic stability compared to alkyl chains (e.g., AZ-853’s butyl linker), as seen in Compound 4b’s pyrimidinyl group enhancing microsomal stability .
- Brain Penetration : Shorter ethyl linkers (target compound) may enhance brain uptake vs. longer chains (e.g., pentyl in Compound 3i), though AZ-853’s fluorophenyl group balances lipophilicity and penetration .
Therapeutic Potential: Antidepressant Efficacy: Compounds with higher 5-HT1A affinity (AZ-861: Ki = 0.2 nM) show stronger antidepressant effects in FST but may have worse safety profiles (e.g., AZ-861’s lipid disturbances) . Dual Activity: Compound 4b’s 5-HT1A antagonism and anxiolytic effects highlight structural flexibility for multifunctional ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
